molecular formula C11H17N3O2 B2632559 tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate CAS No. 1935542-66-7

tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate

Cat. No.: B2632559
CAS No.: 1935542-66-7
M. Wt: 223.276
InChI Key: ZXTZYYUFOCGFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrimidinylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate, N-methylamine, and pyrimidin-4-ylmethyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or dichloromethane, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced forms of the carbamate.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
  • Used in the design of bioactive molecules for research purposes.

Medicine:

  • Explored for its potential as a drug candidate or a pharmacological tool.
  • Studied for its effects on various biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl N-methylcarbamate: Lacks the pyrimidinylmethyl group, making it less complex.

    tert-Butyl N-[(pyrimidin-4-yl)methyl]carbamate: Lacks the N-methyl group, resulting in different chemical properties.

    N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

Uniqueness: tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate is unique due to the combination of its tert-butyl, N-methyl, and pyrimidinylmethyl groups. This combination imparts specific chemical and biological properties that distinguish it from other carbamates. The presence of the pyrimidinylmethyl group, in particular, enhances its potential for interactions with biological targets and its utility in various applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(pyrimidin-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)7-9-5-6-12-8-13-9/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZYYUFOCGFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.